![molecular formula C15H18N2O3 B5863022 1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
1-[3-(2-nitrophenyl)acryloyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-nitrophenyl)acryloyl]azepane, commonly known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NPA belongs to the class of azepane derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
NPA is believed to inhibit the activity of ACAT by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the synthesis of cholesterol esters, which ultimately leads to a reduction in their accumulation in cells. The exact mechanism of NPA's binding to ACAT is still being studied, and further research is needed to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on ACAT, NPA has been shown to have other biochemical and physiological effects. NPA has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. This effect has been demonstrated in several cancer cell lines, including breast, prostate, and colon cancer cells. NPA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
NPA has several advantages as a research tool, including its high purity and specificity for ACAT inhibition. However, there are also some limitations to its use in lab experiments. NPA has been reported to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the potential for off-target effects of NPA on other proteins and enzymes must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on NPA. One area of interest is the development of NPA analogs with improved solubility and specificity for ACAT inhibition. Another area of focus is the exploration of NPA's potential as a therapeutic agent for the treatment of atherosclerosis and other diseases involving cholesterol accumulation. Additionally, further research is needed to fully understand the molecular mechanisms underlying NPA's effects on apoptosis and inflammation.
Méthodes De Synthèse
The synthesis of NPA involves the reaction of 2-nitrobenzaldehyde with 7-aminoheptanoic acid, followed by the addition of acetic anhydride and pyridine. The resulting product is purified through column chromatography to obtain NPA in high purity. The synthesis of NPA has been reported in several studies, and the yield and purity of the product can be optimized through modifications in the reaction conditions.
Applications De Recherche Scientifique
NPA has been used as a research tool in several studies due to its ability to selectively bind to and inhibit the activity of specific proteins. NPA has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This inhibition has been demonstrated to reduce the accumulation of cholesterol esters in cells and may have potential therapeutic applications in the treatment of atherosclerosis.
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(16-11-5-1-2-6-12-16)10-9-13-7-3-4-8-14(13)17(19)20/h3-4,7-10H,1-2,5-6,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXZZDJDBICBC-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

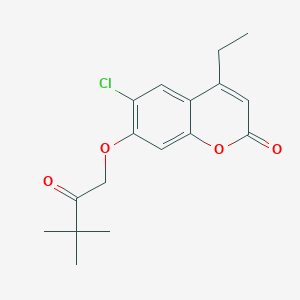
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
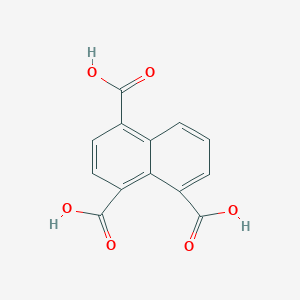
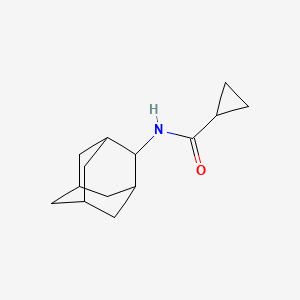
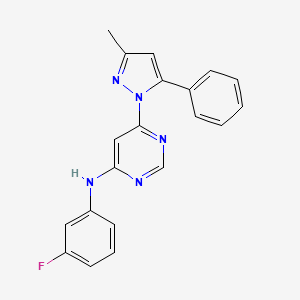

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
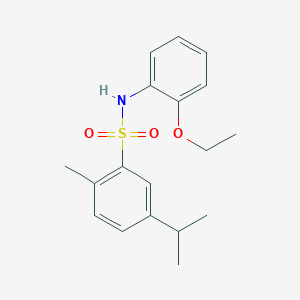
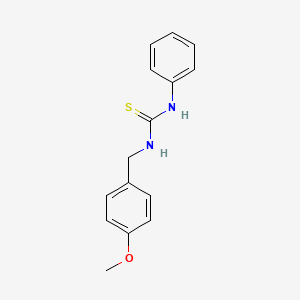

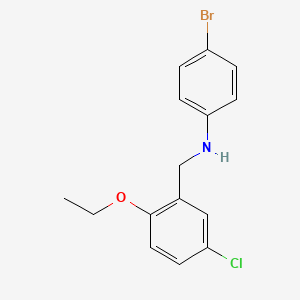
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)